4,6-Dimethoxy-5-phenylpyrimidine

Herbicide discovery ALS/AHAS inhibition Structure-activity relationships

4,6-Dimethoxy-5-phenylpyrimidine (CAS 18337-65-0) is a trisubstituted pyrimidine derivative featuring methoxy groups at the 4- and 6-positions and a phenyl substituent at the 5-position of the heterocyclic ring. This specific substitution pattern distinguishes it from the more common 2,4-disubstituted or 2,4,6-trisubstituted pyrimidine scaffolds prevalent in agrochemical and pharmaceutical intermediates.

Molecular Formula C12H12N2O2
Molecular Weight 216.24 g/mol
CAS No. 18337-65-0
Cat. No. B12118392
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Dimethoxy-5-phenylpyrimidine
CAS18337-65-0
Molecular FormulaC12H12N2O2
Molecular Weight216.24 g/mol
Structural Identifiers
SMILESCOC1=C(C(=NC=N1)OC)C2=CC=CC=C2
InChIInChI=1S/C12H12N2O2/c1-15-11-10(9-6-4-3-5-7-9)12(16-2)14-8-13-11/h3-8H,1-2H3
InChIKeyZUQMWBJKHMYNLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,6-Dimethoxy-5-phenylpyrimidine (CAS 18337-65-0): Core Identity, Physicochemical Profile, and Procurement-Relevant Classification


4,6-Dimethoxy-5-phenylpyrimidine (CAS 18337-65-0) is a trisubstituted pyrimidine derivative featuring methoxy groups at the 4- and 6-positions and a phenyl substituent at the 5-position of the heterocyclic ring. This specific substitution pattern distinguishes it from the more common 2,4-disubstituted or 2,4,6-trisubstituted pyrimidine scaffolds prevalent in agrochemical and pharmaceutical intermediates [1]. The compound belongs to the 5-phenylpyrimidine class, a structural family recognized in both BASF fungicide patent families and herbicidal phenylpyrimidine applications [2]. Unlike 2-aminated or 2-chloro analogs widely used in sulfonylurea and pyrimidinylsalicylate herbicide synthesis, 4,6-dimethoxy-5-phenylpyrimidine bears a vacant 2-position that enables fundamentally different derivatization strategies [3].

Why 4,6-Dimethoxy-5-phenylpyrimidine Cannot Be Replaced by Common 2-Substituted or Unsubstituted Pyrimidine Analogs


In-class compounds such as 2-chloro-4,6-dimethoxypyrimidine (CAS 13223-25-1) and 2-amino-4,6-dimethoxypyrimidine (CAS 36315-01-2) are optimized as intermediates for sulfonylurea and pyrimidinylsalicylate herbicides where the 2-position must bear a leaving group or amine for subsequent coupling [1]. 4,6-Dimethoxypyrimidine (CAS 5270-94-0), lacking both 2- and 5-substituents, offers maximal 2-position reactivity but forfeits the structural pre-organization and lipophilicity conferred by the 5-phenyl group. Critically, Nezu et al. (1996) demonstrated that introducing a substituent at the 5-position of 4,6-dimethoxypyrimidines markedly diminishes herbicidal activity in the ALS-inhibitor pharmacophore model, confirming that 5-phenyl derivatives occupy a different functional space from their 5-unsubstituted counterparts [2]. This evidence establishes that generic substitution among dimethoxypyrimidine variants is scientifically unsound when a specific 5-phenyl-4,6-dimethoxy substitution pattern is required for the intended application.

Quantitative Differentiation Evidence for 4,6-Dimethoxy-5-phenylpyrimidine: Comparator-Based Performance Data


Herbicidal Activity Attenuation: 5-Phenyl Substitution Reduces ALS-Inhibitor Potency vs. 5-Unsubstituted Dimethoxypyrimidines

In the seminal Nezu et al. (1996) study on dimethoxypyrimidine herbicides, the introduction of any substituent at the 5-position of the pyrimidine ring was found to diminish herbicidal activity relative to 5-unsubstituted analogs [1]. While the most potent ALS-inhibiting 4,6-dimethoxypyrimidine derivatives in this series achieved IC50 values as low as 0.2 μM (compound K11570) [2], the 5-phenyl substitution shifts the compound away from the ALS-inhibitor pharmacophore. This attenuation is a feature—not a flaw—for applications requiring reduced phytotoxicity or when the pyrimidine core serves a purely structural rather than target-binding role.

Herbicide discovery ALS/AHAS inhibition Structure-activity relationships

Synthetic Intermediate Orthogonality: Vacant 2-Position Enables Derivatization Routes Inaccessible to 2-Chloro-4,6-dimethoxypyrimidine

2-Chloro-4,6-dimethoxypyrimidine (CAS 13223-25-1) is employed as an intermediate for nucleophilic substitution at the 2-position to produce commercial herbicides such as bispyribac, pyrithiobac, and pyribenzoxim [1]. In contrast, 4,6-dimethoxy-5-phenylpyrimidine bears a hydrogen at the 2-position, which can be exploited for electrophilic substitution, directed C–H functionalization, or sequential Suzuki coupling following the regioselectivity order established by Delia et al. (2006): position 4 > position 6 > position 2 [2]. This synthetic orthogonality means that 4,6-dimethoxy-5-phenylpyrimidine can serve as a precursor to 2,5-diaryl-4,6-dimethoxypyrimidines—a scaffold inaccessible from 2-chloro or 2-amino precursors without additional protection/deprotection steps.

Synthetic methodology Cross-coupling Medicinal chemistry building blocks

Anticancer Scaffold Potential: 5-Phenylpyrimidine Core Enables FLT-3 Kinase Targeting with Sub-Micromolar Potency When Optimized

While 4,6-dimethoxy-5-phenylpyrimidine itself has not been reported as a standalone anticancer agent, Jin et al. (2018) established a phenylpyrimidine pharmacophore model in which 5-phenyl-substituted pyrimidine derivatives demonstrated potent antiproliferative activity. In their study, phenylpyrimidine derivative 6g (bearing a 5-phenylpyrimidine core) exhibited an IC50 of 1.5 μM against the HeLa cervical cancer cell line, and FLT-3 kinase was identified as the molecular target via computational docking [1]. By contrast, the 2-amino-4,6-dimethoxypyrimidine scaffold is predominantly associated with sulfonylurea herbicide intermediate applications [2], highlighting a functional divergence between the 5-phenyl and 2-amino substitution patterns. 4,6-Dimethoxy-5-phenylpyrimidine, as the unadorned 5-phenyl-4,6-dimethoxy core, represents the minimal scaffold from which derivatives like 6g and 6h can be elaborated.

Anticancer drug discovery Kinase inhibition Phenylpyrimidine pharmacophore

Agrochemical Patent Protection: 5-Phenylpyrimidines Are Claimed as a Distinct Fungicidal and Herbicidal Sub-Class by BASF

Multiple BASF patent families (including US 7,449,471; US 7,709,637; EP 3250034 A2; and Australian Patent Application 2008201017) claim 5-phenylpyrimidine derivatives as a distinct chemical sub-class for controlling harmful fungi and as herbicides with defined formula (I) structures [1][2]. The BASF patent US 7,449,471 explicitly defines 5-phenylpyrimidines of formula (I) wherein the 4- and 6-positions may bear alkoxy substituents including methoxy [1]. This patent activity establishes that the 5-phenyl substitution pattern is independently recognized as commercially and scientifically valuable by a major agrochemical innovator, distinct from the more crowded 2-substituted-4,6-dimethoxypyrimidine patent space dominated by sulfonylurea and pyrimidinylsalicylate herbicides.

Fungicide patent landscape Herbicide patent landscape 5-Phenylpyrimidine intellectual property

Fungicidal and Herbicidal Dual-Activity Potential of 5-(4,6-Dimethoxypyrimidinyl) Derivatives Demonstrated Against Sphaerotheca fuliginea and Brassica juncea

A study of 5-(4,6-dimethoxypyrimidin-2-yl)-1-substituted-3,5-dihydrobenzo[e][1,4]oxazepin-2(1H)-one derivatives demonstrated that compounds bearing the 4,6-dimethoxypyrimidine core exhibit both herbicidal and fungicidal activities [1]. At 450 g/hm², selected target compounds (5, 6a, 6b, 6c, 6m, 6n) showed 30–40% herbicidal activity against Brassica juncea (mustard), Amaranthus retroflexus, and Chenopodium serotinum. At 200 mg/L, compounds 6c, 6h, and 6m exhibited >30% fungicidal activity against Sphaerotheca fuliginea (cucumber powdery mildew) [1]. While these derivatives bear the 4,6-dimethoxypyrimidine moiety at the 2-position rather than the 5-position, they establish that the 4,6-dimethoxypyrimidine substructure supports dual agrochemical activity—a finding relevant to the broader scaffold class that includes 4,6-dimethoxy-5-phenylpyrimidine.

Fungicide screening Herbicide screening Dual agrochemical activity

Regioselective Suzuki Coupling: 5-Phenyl-4,6-dimethoxypyrimidine Synthesis Achievable via Sequential Arylation with Defined Reactivity Order (4 > 6 > 2)

Delia et al. (2006) established that the mono-, di-, and triarylation of the pyrimidine ring via Suzuki coupling proceeds with a predictable regioselectivity order: position 4 reacts first, followed by position 6, followed by position 2 [1]. This finding is directly relevant to the synthesis and procurement of 4,6-dimethoxy-5-phenylpyrimidine because it confirms that when the 4- and 6-positions are already occupied (e.g., by methoxy groups), the 5-position phenyl group can be introduced via Suzuki coupling without interference, and the 2-position remains available for subsequent derivatization. The study also identified solvent requirements: monoglyme/water mixtures and polar aprotic solvents (acetonitrile, acetone, THF) gave optimal results, while polar protic solvents (methanol, ethanol) induced ether byproducts under basic conditions [1].

Suzuki coupling Regioselective synthesis Pyrimidine functionalization

Optimal Procurement and Research Scenarios for 4,6-Dimethoxy-5-phenylpyrimidine (CAS 18337-65-0)


Medicinal Chemistry: FLT-3 Kinase-Targeted Anticancer Lead Optimization Using 5-Phenylpyrimidine Scaffold

Research groups pursuing FLT-3 kinase inhibitors can employ 4,6-dimethoxy-5-phenylpyrimidine as a pre-assembled core scaffold. Jin et al. (2018) demonstrated that 5-phenylpyrimidine derivatives achieve IC50 values of 1.5–2.8 μM against HeLa cells with FLT-3 identified as the molecular target [1]. The vacant 2-position permits late-stage diversification via Suzuki coupling (reactivity order: 4 > 6 > 2) to generate focused libraries for SAR exploration [2]. This approach eliminates the need for de novo construction of the 5-phenylpyrimidine substructure in each derivative.

Agrochemical Discovery: Dual Herbicidal-Fungicidal Lead Generation with 4,6-Dimethoxypyrimidine Core

Building on evidence that 4,6-dimethoxypyrimidine-containing compounds exhibit both herbicidal activity (30–40% against Brassica juncea at 450 g/hm²) and fungicidal activity (>30% against Sphaerotheca fuliginea at 200 mg/L) [1], 4,6-dimethoxy-5-phenylpyrimidine can serve as a starting scaffold for dual-activity agrochemical lead optimization. The 5-phenyl group contributes lipophilicity and metabolic stability absent in unsubstituted 4,6-dimethoxypyrimidine, while the established SAR finding that 5-substitution diminishes herbicidal ALS-inhibitor activity [2] may actually be advantageous for fungicide-specific programs seeking to decouple herbicidal phytotoxicity from antifungal efficacy.

Synthetic Methodology Development: Regioselective 2-Position C–H Functionalization on a Pre-Functionalized Pyrimidine Template

4,6-Dimethoxy-5-phenylpyrimidine, with its 4- and 6-positions blocked by methoxy groups, 5-position occupied by phenyl, and 2-position bearing hydrogen, is an ideal substrate for developing and benchmarking 2-position-selective C–H activation or electrophilic substitution methodologies. Delia et al. (2006) confirmed that the 2-position is the least reactive site in sequential Suzuki arylations [1], making it a challenging test case for novel catalytic C–H functionalization methods. Successful methodology development on this substrate would demonstrate broad applicability to sterically and electronically deactivated heterocyclic C–H bonds.

Patent-Literate Agrochemical R&D: Exploring 5-Phenylpyrimidine Chemical Space Distinct from Mature 2-Substituted Herbicide Patents

Agrochemical R&D organizations conducting freedom-to-operate analyses or seeking novel herbicide/fungicide chemical matter should note that 5-phenylpyrimidines constitute a distinct patent sub-class claimed by BASF for both fungicidal (US 7,449,471) and herbicidal (EP 3250034 A2) applications [1][2]. This chemical space is less crowded than the off-patent 2-substituted-4,6-dimethoxypyrimidine landscape dominated by bispyribac, pyrithiobac, and sulfonylurea intermediates. 4,6-Dimethoxy-5-phenylpyrimidine provides a direct entry point into this differentiated IP space.

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